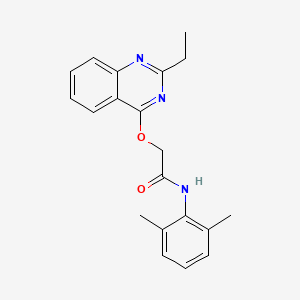

N-(2,6-dimethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,6-dimethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Applications De Recherche Scientifique

Structural Aspects and Properties

N-(2,6-dimethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide has been studied for its structural aspects and properties, particularly in forming crystalline salts and inclusion compounds with other molecules. It demonstrates an ability to form 2:1 host–guest complexes with certain hydroxybenzenes, showing enhanced fluorescence emission compared to its unbound state. This property suggests potential applications in material science, specifically in the design of fluorescent materials for sensing or imaging purposes (Karmakar, Sarma, & Baruah, 2007).

Antitumor Activity

Research on quinazolinone analogues, closely related to N-(2,6-dimethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide, has demonstrated significant antitumor activities. These studies provide a foundation for the potential application of N-(2,6-dimethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide derivatives in cancer treatment, highlighting their ability to inhibit tumor cell growth and interact with cancer-related proteins through molecular docking studies (Al-Suwaidan et al., 2016).

Antifungal Agents

Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, similar in structure to N-(2,6-dimethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide, have shown broad-spectrum antifungal activities. This suggests a potential application of N-(2,6-dimethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide derivatives in developing new antifungal treatments, especially given their improved plasmatic stability and efficacy against various fungal species (Bardiot et al., 2015).

Analgesic and Anti-inflammatory Activities

Quinazolinyl acetamides, related to N-(2,6-dimethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds, including derivatives with substituted amines, have shown potent analgesic and anti-inflammatory effects, suggesting potential therapeutic applications in pain and inflammation management (Alagarsamy et al., 2015).

Antimicrobial Agents

New quinazolines synthesized from related compounds have demonstrated potential as antimicrobial agents against a range of bacteria and fungi. This indicates the possibility of utilizing N-(2,6-dimethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide derivatives in the development of new antimicrobial treatments to address various infections (Desai, Shihora, & Moradia, 2007).

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-4-17-21-16-11-6-5-10-15(16)20(22-17)25-12-18(24)23-19-13(2)8-7-9-14(19)3/h5-11H,4,12H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHAWFQYYINCOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=CC=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride](/img/structure/B2724660.png)

![4-[methyl(phenyl)sulfamoyl]-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2724662.png)

![Methyl 3-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2724663.png)

![N-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2724665.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2724667.png)

![5-ethyl-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2724672.png)

![(3-(methylthio)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2724673.png)

![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-phenylpropyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one](/img/structure/B2724676.png)

![ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2724681.png)

![6-(2-hydroxypropyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2724683.png)